Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate is a heterocyclic compound that features a trifluoromethyl group and a triazolopyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process. Additionally, late-stage functionalization of the triazolopyridine core can be employed to introduce various functional groups, further expanding the compound’s utility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the triazolopyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .
Scientific Research Applications
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition and receptor binding.
Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist of RORγt . These interactions disrupt the normal function of these enzymes and receptors, leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Triazolopyrimidine Derivatives: These compounds also exhibit enzyme inhibition and receptor binding properties but may have different pharmacokinetic profiles.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-[6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-2-19-10(18)5-8-15-9-4-3-7(11(12,13)14)6-17(9)16-8/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAICFCAUXEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C=C(C=CC2=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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